

Gliocladin C: A Technical Guide to its Structure and Spectroscopic Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered significant attention within the scientific community due to its unique chemical architecture and notable biological activity. First isolated from a strain of Gliocladium roseum obtained from the sea hare Aplysia kurodai, Gliocladin C is characterized by a rare trioxopiperazine ring fused to a pyrrolidinoindoline core. [1] This intricate structure has presented a compelling challenge for synthetic chemists and has been the subject of multiple total synthesis campaigns.

This technical guide provides a comprehensive overview of the structure elucidation of **Gliocladin C**, presenting its detailed spectroscopic data in a clear, comparative format. It also outlines the experimental protocols for its isolation and characterization, and visually represents key experimental workflows. Furthermore, this guide touches upon its cytotoxic activity, a key aspect of its potential for drug development.

Structure Elucidation

The gross structure and relative configuration of **Gliocladin C** were initially proposed based on extensive analysis of mass spectrometry and NMR spectroscopic data.[1] The absolute configuration was later confirmed through enantioselective total synthesis. The core structure is a C3–C3' bisindole alkaloid, formally derived from two molecules of tryptophan.[2]



Spectroscopic Data

The structural confirmation of both naturally isolated and synthetically produced **Gliocladin C** has been rigorously established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the unambiguous assignment of the protons and carbons within the **Gliocladin C** molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) as reported in the supporting information of the first total synthesis by Overman and Shin (2007).

Table 1: 1H NMR Spectroscopic Data of Gliocladin C



Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.22	d	5.4
H-4	7.21	d	7.8
H-5	6.84	t	7.5
H-6	7.12	t	7.8
H-7	6.74	d	7.8
H-11a	4.63	S	
H-4'	7.57	d	8.1
H-5'	7.14	t	7.5
H-6'	7.19	t	8.1
H-7'	7.50	d	8.1
H-2'	6.78	S	
N-Me	3.20	S	-
N1-H	8.21	br s	-
N1'-H	11.83	br s	-

Solvent: CDCl3, Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of Gliocladin C



Position	Chemical Shift (δ ppm)
C-2	68.9
C-3a	87.1
C-3b	126.0
C-4	125.1
C-5	119.1
C-6	128.9
C-7	109.8
C-7a	151.8
C-11	155.2
C-11a	59.9
C-12	148.4
C-14	162.8
C-2'	101.5
C-3'	116.7
C-3a'	128.1
C-4'	120.1
C-5'	122.7
C-6'	120.1
C-7'	111.7
C-7a'	136.4
N-Me	26.9

Solvent: CDCl3, Frequency: 125 MHz



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition of **Gliocladin C**.

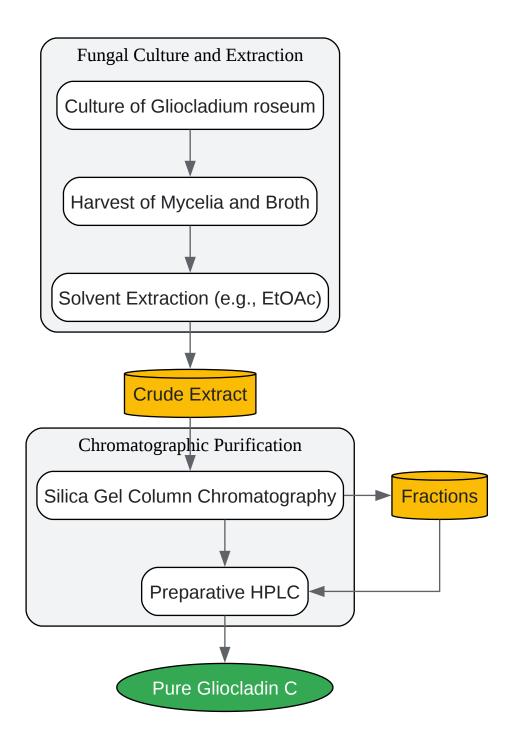
Table 3: Mass Spectrometry Data for Gliocladin C

Technique	Ionization Mode	[M+H]+ Calculated	[M+H]+ Found
HR-ESI-MS	Positive	C21H17N4O3	Consistent with calculated value

Experimental Protocols Isolation of Natural Gliocladin C

The original isolation of **Gliocladin C** was reported by Usami and colleagues in 2004 from the fungus Gliocladium roseum. The general workflow for the isolation of such natural products is outlined below.





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Isolation Workflow for Gliocladin C

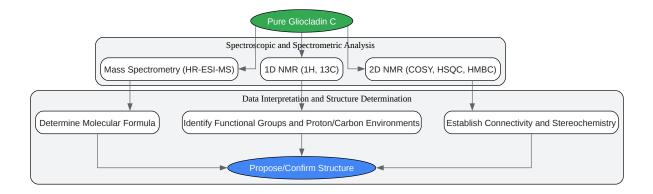
- Fungal Culture: Gliocladium roseum is cultured in a suitable nutrient-rich medium.
- Extraction: The fungal mycelia and broth are harvested and extracted with an organic solvent such as ethyl acetate to obtain a crude extract.



- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography to separate the components into fractions of varying polarity.
- Purification: Fractions containing **Gliocladin C** are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis Workflow

The structural elucidation of the purified **Gliocladin C** follows a standard analytical workflow.



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Structure Elucidation Workflow

- Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and elemental composition of the molecule.
- 1D NMR Spectroscopy:1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.



- 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms within the molecule.
- Structure Determination: The collective data from these analyses allows for the unambiguous determination of the chemical structure of **Gliocladin C**.

Biological Activity and Potential Signaling Pathway

Gliocladin C has demonstrated significant cytotoxic activity against P-388 murine lymphocytic leukemia cell lines.[2] While the precise molecular mechanism of action has not been fully elucidated for **Gliocladin C** itself, many indole alkaloids with cytotoxic properties are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for the cytotoxic effect of **Gliocladin C** is the induction of apoptosis.



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Proposed Apoptotic Signaling Pathway

This generalized pathway suggests that **Gliocladin C** may initiate a cascade of intracellular events that lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis. This ultimately results in the death of the cancer cell. Further research is required to identify the specific molecular targets and signaling nodes that are modulated by **Gliocladin C**.

Conclusion

Gliocladin C stands as a fascinating natural product with a complex chemical structure and promising biological activity. The detailed spectroscopic data and established synthetic routes provide a solid foundation for further investigation into its mechanism of action and potential as a therapeutic agent. This guide serves as a centralized resource for researchers and



professionals in the field of natural product chemistry and drug development, facilitating a deeper understanding of this unique indole alkaloid.

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